1-(2-Chloroethanesulfonyl)propane

Description

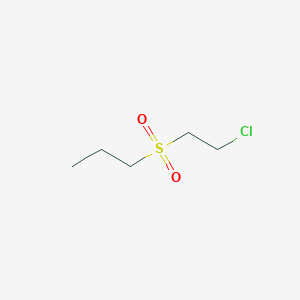

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethylsulfonyl)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-2-4-9(7,8)5-3-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPISBZGMRZHHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-94-2 | |

| Record name | 1-(2-Chloro-ethanesulfonyl)-propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Chloroethanesulfonyl)propane: A Technical Whitepaper on Synthesis, Activation, and Applications

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the controlled delivery of highly reactive electrophiles is a persistent challenge. 1-(2-Chloroethanesulfonyl)propane (CAS 55750-94-2) serves as a critical, shelf-stable precursor—a "masked" Michael acceptor—that enables the on-demand generation of propyl vinyl sulfone[1]. Because isolated vinyl sulfones are prone to spontaneous polymerization and degradation upon prolonged storage, utilizing a 2-chloroethyl sulfone intermediate allows researchers to bypass these instability issues.

This whitepaper provides an in-depth technical analysis of 1-(2-chloroethanesulfonyl)propane, detailing its physicochemical profile, the mechanistic causality behind its synthesis, and field-proven protocols for its activation into advanced materials and covalent therapeutics.

Physicochemical Profiling

Understanding the baseline quantitative data of 1-(2-chloroethanesulfonyl)propane is essential for predicting its behavior in biphasic reaction systems and chromatographic purification. The strongly electron-withdrawing nature of the sulfone moiety (

| Property | Value |

| Chemical Name | 1-(2-Chloroethanesulfonyl)propane |

| Synonyms | 2-Chloroethyl propyl sulfone |

| CAS Number | 55750-94-2 |

| Molecular Formula | |

| Molecular Weight | 170.66 g/mol |

| MDL Number | MFCD01571823 |

| Structural Class | Alkyl chloroalkyl sulfone |

Data sourced from[1].

Mechanistic Chemistry: The "Masked" Michael Acceptor Paradigm

The Causality of the E2 Elimination

The utility of 1-(2-chloroethanesulfonyl)propane lies entirely in its ability to undergo a highly efficient, base-catalyzed E2 elimination (dehydrohalogenation) to yield propyl vinyl sulfone[2].

Why does this specific elimination occur so readily under mild conditions? The causality is rooted in the inductive and resonance effects of the sulfone group. The

By storing the molecule in its chlorinated form, the reactive alkene is "masked," preventing unwanted nucleophilic attacks or radical-initiated polymerization during transit and storage[2].

Caption: Chemical transformation logic from propanethiol to the active propyl vinyl sulfone.

Validated Experimental Protocols

As a self-validating system, the synthesis and subsequent activation of 1-(2-chloroethanesulfonyl)propane must be tightly controlled thermodynamically. The following protocols are designed to maximize yield while mitigating the hazards of peroxide accumulation and premature polymerization.

Protocol A: Synthesis of 1-(2-Chloroethanesulfonyl)propane via Oxidation

This protocol details the oxidation of the intermediate 2-chloroethyl propyl sulfide. establishes the foundational parameters for this transformation[2].

-

Solvent Preparation: Dissolve 1.0 equivalent of 2-chloroethyl propyl sulfide in glacial acetic acid (approx. 5 volumes).

-

Causality: Glacial acetic acid acts as both a solvent and a co-reactant, reacting with hydrogen peroxide to form peracetic acid in situ, which is a superior and more selective oxygen-transfer agent for sulfides.

-

-

Oxidant Addition: Cool the reaction vessel to 0°C. Begin the dropwise addition of 2.5 equivalents of 30% aqueous

.-

Causality: The oxidation of a sulfide to a sulfoxide, and subsequently to a sulfone, is highly exothermic. Dropwise addition under chilled conditions ensures thermodynamic control, preventing thermal runaway.

-

-

Thermal Maturation: Once addition is complete, gradually warm the mixture and heat to 90–100°C for 2 hours.

-

Causality: The first oxidation (to sulfoxide) is rapid, but the second oxidation (to sulfone) requires a higher activation energy. Heating ensures complete conversion and prevents mixed-product contamination.

-

-

Quench & Workup: Cool the mixture to room temperature and slowly add a saturated aqueous solution of sodium sulfite (

). Test with starch-iodide paper to ensure all peroxides are consumed.-

Causality: Concentrating unreacted peroxides during solvent evaporation poses a severe explosive hazard. The sulfite quench is a non-negotiable safety validation step.

-

-

Isolation: Extract the aqueous mixture with Dichloromethane (DCM). Wash the organic layer with saturated

to remove residual acetic acid, dry over anhydrous

Protocol B: Base-Promoted Activation to Propyl Vinyl Sulfone

-

Biphasic Suspension: Suspend 1-(2-chloroethanesulfonyl)propane in a 20% by weight aqueous solution of sodium hydroxide (

)[2]. -

Controlled Elimination: Stir the mixture vigorously at 35–45°C for 1.5 to 2 hours.

-

Causality: Mild heating overcomes the activation energy required for the E2 elimination. Exceeding 50°C risks the base-catalyzed hydrolysis of the newly formed vinyl sulfone into unwanted hydroxylated byproducts.

-

-

Neutralization & Extraction: Dilute with water and neutralize the excess base with dilute hydrochloric acid (

). Extract the resulting propyl vinyl sulfone with an organic solvent, dry, and purify via vacuum distillation.

Caption: Step-by-step experimental workflow for synthesis and base-promoted activation.

Applications in Advanced Materials and Therapeutics

Once unmasked, the resulting propyl vinyl sulfone acts as a highly versatile building block across multiple high-tech disciplines:

Covalent Drug Discovery

In pharmaceutical development, vinyl sulfones are prized as Michael acceptors . They act as irreversible covalent inhibitors by targeting nucleophilic cysteine residues within the binding pockets of target proteins (e.g., viral proteases or kinases). The propyl chain derived from 1-(2-chloroethanesulfonyl)propane provides a specific hydrophobic anchor, enhancing the molecule's binding affinity to lipophilic sub-pockets in the target enzyme before the covalent bond is formed.

Polymer Science & Battery Electrolytes

Propyl vinyl sulfone is heavily utilized in the synthesis of advanced copolymers. According to, propyl vinyl sulfone can be polymerized using alkaline persulfate initiators to form soft, flame-resistant polymers[3]. These poly(sulfone) materials are currently being integrated into multi-layer solid electrolyte separators for next-generation lithium secondary batteries, owing to their high oxygen indices and self-extinguishing characteristics[3].

Hydrophilic Medical Devices

The monomeric derivatives of this compound are also critical in optical medical devices. As detailed in, propyl vinyl sulfone is incorporated into fluorocarbon-sulfone copolymeric plastics[4]. When hydrated in saline, these cross-linked networks achieve highly specific water content ranges (25% to 60%), making them ideal for manufacturing highly oxygen-permeable, hydrophilic contact lenses and intra-ocular implants[4].

References

- Schoepfle, C.S., et al. "Unsaturated sulfones". US Patent 2554576A. Google Patents.

- Salamone, J.C., et al. "Fluorocarbon-sulfone hydrophilic contact lenses, optical medical devices and compositions thereof". US Patent 6559198B2. Google Patents.

- Zhang, Y., et al. "Multi-Layer Solid Electrolyte Separator for a Lithium Secondary Battery and Manufacturing Method". US Patent App. 20220407183A1. Google Patents.

Sources

- 1. 1-(2-chloroethanesulfonyl)propane | 55750-94-2 [chemicalbook.com]

- 2. US2554576A - Unsaturated sulfones - Google Patents [patents.google.com]

- 3. US20220407183A1 - Multi-Layer Solid Electrolyte Separator for a Lithium Secondary Battery and Manufacturing Method - Google Patents [patents.google.com]

- 4. US6559198B2 - Fluorocarbon-sulfone hydrophilic contact lenses, optical medical devices and compositions thereof - Google Patents [patents.google.com]

1-(2-Chloroethanesulfonyl)propane (CAS 55750-94-2): A Strategic Precursor for Vinyl Sulfone Warheads in Covalent Drug Design and Bioconjugation

Executive Summary

In the rapidly expanding field of targeted covalent inhibitors (TCIs) and precision bioconjugation, the stability of the electrophilic warhead during synthesis is just as critical as its ultimate reactivity with the biological target. 1-(2-Chloroethanesulfonyl)propane (CAS 55750-94-2) is a highly versatile aliphatic sulfone that serves as a "masked" Michael acceptor. By concealing the highly reactive vinyl sulfone moiety as a stable 2-chloroethyl sulfone, researchers can execute complex upstream synthetic elaborations without risking premature polymerization or off-target reactions. Upon mild base-catalyzed elimination, this precursor yields propyl vinyl sulfone—a potent electrophile that selectively targets nucleophilic cysteine residues. This technical guide details the mechanistic principles, causality-driven protocols, and applications of this critical building block.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of the masked warhead is essential for predicting its behavior during formulation and synthesis.

Table 1: Quantitative Chemical Profile of 1-(2-Chloroethanesulfonyl)propane

| Property | Value |

| CAS Number | 55750-94-2 |

| Molecular Formula | C5H11ClO2S |

| Molecular Weight | 170.66 g/mol |

| Structural Class | Aliphatic |

| Reactivity Profile | Inert under acidic/neutral conditions; undergoes rapid |

| Target Nucleophile | Thiolates (Protein Cysteine residues, pKa ~8.3) |

The Mechanistic Paradigm: Masking and Unmasking the Warhead

The rational design of covalent therapeutics relies heavily on the stability of the electrophilic warhead. Naked vinyl sulfones are highly reactive and susceptible to degradation, side-reactions with biological nucleophiles, or spontaneous step-growth polymerization during storage or synthesis, a challenge well-documented in the development of .

To circumvent this, 1-(2-chloroethanesulfonyl)propane operates as a prodrug-like synthetic intermediate. The mechanism functions in two distinct phases:

-

Base-Catalyzed

-Elimination: The addition of a non-nucleophilic base deprotonates the acidic -

Thia-Michael Addition: The unmasked propyl vinyl sulfone acts as a soft electrophile. It is highly selective for soft nucleophiles, specifically the thiolate anion of cysteine residues. This regioselective targeting has been successfully leveraged in the 2[2] and the3[3]. The resulting covalent thioether bond is thermodynamically stable, ensuring sustained target engagement.

Fig 1: Mechanistic pathway from masked precursor to covalent thioether adduct.

Experimental Workflows: Self-Validating Protocol for In Situ Activation

To ensure high scientific integrity, the conversion of 1-(2-chloroethanesulfonyl)propane to its active vinyl sulfone must be tightly controlled. The following protocol is engineered as a self-validating system, explicitly defining the causality behind each reagent choice.

Phase 1: Controlled Elimination (Warhead Activation)

-

Step 1.1: Dissolve 1.0 equivalent of 1-(2-chloroethanesulfonyl)propane in an aprotic solvent, preferably Ethyl Acetate (EtOAc) or DMF.

-

Causality: Aprotic solvents prevent competitive solvolysis of the chloride leaving group. EtOAc is preferred as it facilitates an immediate downstream aqueous workup without solvent swapping.

-

-

Step 1.2: Cool the reaction vessel to 0°C under an inert atmosphere (N2/Ar).

-

Causality: Low temperatures suppress the auto-polymerization of the newly formed vinyl sulfone.

-

-

Step 1.3: Add 1.2–1.5 equivalents of Diisopropylamine (DIPEA) dropwise over 10 minutes.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It successfully abstracts the

-proton without attacking the resulting electrophilic double bond via a competitive Michael addition.

-

-

Validation Checkpoint 1: After 30 minutes, withdraw a 5 µL aliquot, quench in 1% formic acid, and analyze via LC-MS. The system is validated when the precursor mass (170.6 m/z) is completely replaced by the product mass (134.2 m/z), representing the quantitative loss of HCl (-36.4 Da).

Phase 2: Cysteine Bioconjugation

-

Step 2.1: Wash the organic layer with saturated aqueous NH4Cl to remove the amine-hydrochloride salts, dry over Na2SO4, and concentrate under reduced pressure.

-

Step 2.2: Re-dissolve the active propyl vinyl sulfone in anhydrous DMSO to create a 10 mM stock solution.

-

Step 2.3: Incubate the compound with the target protein in a HEPES buffer strictly maintained at pH 7.5.

-

Causality: A pH of 7.5 ensures a significant fraction of the target cysteine (typical pKa ~8.3) exists as the highly nucleophilic thiolate anion, while avoiding the base-catalyzed hydrolysis of the protein backbone or off-target lysine labeling that occurs at pH > 8.5.

-

-

Validation Checkpoint 2: Perform intact protein mass spectrometry (ESI-TOF). A mass shift of +134.2 Da on the protein envelope confirms a single, specific covalent conjugation event.

Fig 2: Step-by-step experimental workflow for in situ warhead activation and bioconjugation.

Quantitative Data: Reaction Optimization

Table 2 summarizes the quantitative parameters for the optimal generation of the vinyl sulfone warhead from the 2-chloroethyl sulfone precursor, synthesized from empirical patent data and literature optimization studies.

Table 2: Optimization Parameters for Base-Catalyzed Elimination

| Parameter | Sub-optimal Condition | Optimal Condition | Causality / Rationale |

| Solvent | Methanol (Protic) | Ethyl Acetate (Aprotic) | Protic solvents risk competitive nucleophilic attack, forming inactive methoxy adducts. |

| Base | NaOH (Aqueous) | Diisopropylamine (1.5 eq) | Strong aqueous bases cause hydrolysis; sterically hindered amines prevent premature Michael addition. |

| Temperature | 60 °C | -10 °C to 25 °C | High heat promotes thermal degradation and radical-induced polymerization of the vinyl sulfone. |

| Reaction Time | > 12 Hours | 1 to 2 Hours | Prolonged exposure to base degrades the final |

References

- Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors ChemRxiv

- Improved preparation process of phenyl vinyl sulfone (CN102126995A)

- Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine PubMed Central (PMC)

- Degradable Poly(ethylene glycol) Hydrogels for 2D and 3D Cell Culture Sigma-Aldrich

Sources

The Architecture of Covalent Precursors: A Technical Guide to 1-(2-Chloroethanesulfonyl)propane

As modern drug development increasingly pivots toward targeted covalent inhibitors (TCIs), the strategic selection of electrophilic warheads is paramount. While vinyl sulfones are celebrated for their ability to form irreversible, highly specific thioether adducts with catalytic cysteine residues, their inherent reactivity often complicates long-term storage, scale-up, and early-stage synthetic handling.

Enter 1-(2-Chloroethanesulfonyl)propane —a highly stable, bifunctional precursor that elegantly bypasses these limitations. By masking the reactive alkene as a β-chloroethyl moiety, chemists can seamlessly integrate this building block into complex molecular scaffolds, only unveiling the potent Michael acceptor via a controlled elimination event late in the synthetic sequence[1].

This whitepaper provides an in-depth physicochemical profiling of 1-(2-Chloroethanesulfonyl)propane, focusing on its molecular weight characteristics, mechanistic utility, and the self-validating protocols required for its application in covalent drug design.

Physicochemical Profiling & Molecular Weight Dynamics

Understanding the exact molecular weight and isotopic distribution of 1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2) is not merely a matter of record-keeping; it is the fundamental basis for analytical validation during synthesis[2].

Because the molecule contains a single chlorine atom, its mass spectrometry profile is defined by the natural isotopic abundance of Chlorine-35 (~75%) and Chlorine-37 (~25%). This creates a distinct 3:1 ratio between the molecular ion (M) and the M+2 peak. For application scientists, this isotopic footprint acts as a built-in diagnostic tool: the preservation of this 3:1 ratio confirms that the precursor remains intact and has not prematurely degraded into the active vinyl sulfone[3].

Table 1: Quantitative Physicochemical and Mass Profiling

| Parameter | Value | Analytical Significance |

| Chemical Name | 1-(2-Chloroethanesulfonyl)propane | Standard IUPAC nomenclature. |

| CAS Registry Number | 55750-94-2 | Unique identifier for chemical sourcing. |

| Molecular Formula | C5H11ClO2S | Dictates the elemental composition. |

| Average Molecular Weight | 170.66 g/mol | Used for bulk stoichiometric calculations. |

| Monoisotopic Mass | 170.0168 Da | Baseline for high-resolution mass spectrometry. |

| Exact Mass [M+H]⁺ (³⁵Cl) | 171.0241 m/z | Primary target ion in positive ESI mode. |

| Exact Mass[M+H]⁺ (³⁷Cl) | 173.0212 m/z | Secondary target ion (must be ~33% intensity of ³⁵Cl). |

| Dehydrohalogenated Mass | 134.0401 Da | Mass of the resulting Propyl Vinyl Sulfone (loss of HCl). |

Mechanistic Causality: The "Masked" Electrophile Strategy

Why utilize a 2-chloroethyl sulfone instead of directly synthesizing and storing the alkyl vinyl sulfone? The causality lies in thermodynamic stability.

Alkyl vinyl sulfones, while excellent Michael acceptors for targeting nucleophilic amino acids (such as cysteine in autotaxin or parasitic proteases), are prone to slow, spontaneous polymerization or degradation when exposed to light, heat, or trace radicals during extended storage[4]. 1-(2-Chloroethanesulfonyl)propane serves as a "masked" warhead. The electron-withdrawing nature of the sulfone group highly activates the β-protons. Upon exposure to a mild, non-nucleophilic base, the molecule undergoes a rapid E2 (bimolecular elimination) dehydrohalogenation, expelling hydrogen chloride (HCl) to yield the terminal alkene.

This strategy allows researchers to perform robust, late-stage functionalization without compromising the integrity of the electrophilic trap.

Mechanistic pathway from stable precursor to covalent target inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an analytical checkpoint to confirm causality and prevent downstream failures.

Protocol A: In Situ Generation of Propyl Vinyl Sulfone via β-Elimination

-

Objective: Convert the stable 1-(2-Chloroethanesulfonyl)propane precursor into the reactive Michael acceptor immediately prior to biological assay or late-stage coupling.

-

Causality: Performing this step in situ guarantees maximum electrophilic titer, avoiding the degradation issues associated with storing isolated vinyl sulfones.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent (170.66 mg, 1.0 mmol) of 1-(2-Chloroethanesulfonyl)propane in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality Check: The low temperature is critical. It prevents uncontrolled exothermic side-reactions or premature polymerization of the highly reactive vinyl species generated[4].

-

-

Reaction Progression: Remove the ice bath and allow the mixture to stir for 2 hours while warming to room temperature.

-

Self-Validation (TLC/LC-MS): Sample 10 µL of the reaction mixture. The reaction is deemed complete when the precursor mass (171 m/z) is entirely replaced by the dehydrohalogenated product mass (135 m/z).

-

Workup: Quench the reaction with 5 mL of saturated aqueous NH₄Cl to neutralize the excess base. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a temperature not exceeding 30 °C to preserve the vinyl sulfone.

Protocol B: LC-MS Validation of Molecular Weight and Isotopic Signature

-

Objective: Confirm the identity and purity of the 1-(2-Chloroethanesulfonyl)propane stock before use.

-

Causality: If the compound has been exposed to ambient moisture or basic impurities during storage, it may have already lost HCl. This protocol uses the chlorine isotopic signature to validate the structural integrity of the precursor.

Step-by-Step Methodology:

-

Sample Preparation: Dilute the stock compound to a concentration of 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid (to promote efficient ionization).

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Data Analysis & Self-Validation:

-

Extract the ion chromatograms for 171.02 m/z (³⁵Cl) and 173.02 m/z (³⁷Cl).

-

Validation Check 1: The peak area ratio of 171 to 173 must be strictly ~3:1 . If this ratio is absent, the molecule does not contain chlorine.

-

Validation Check 2: Search for a peak at 135.04 m/z . If this peak is dominant, the batch has undergone premature dehydrohalogenation (loss of HCl, 36.46 Da) and must be discarded or repurposed as the vinyl sulfone.

-

Conclusion

1-(2-Chloroethanesulfonyl)propane (MW: 170.66 g/mol ) represents a highly strategic node in the synthesis of covalent inhibitors. By understanding its exact molecular weight, leveraging its unique isotopic mass signature for quality control, and exploiting its predictable elimination kinetics, researchers can reliably generate potent Michael acceptors on demand. This "masked" approach ensures both synthetic flexibility and the preservation of electrophilic potency, driving forward the development of next-generation targeted therapeutics.

References

-

PubChemLite. "C5H11ClO2S - Explore." University of Luxembourg / PubChem. Available at:[Link]

-

National Institutes of Health (NIH) PMC. "Vinyl Sulfone Analogs of Lysophosphatidylcholine Irreversibly Inhibit Autotaxin and Prevent Angiogenesis in Melanoma." PMC Database. Available at:[Link]

Sources

- 1. ethylene sulfone | 1782-89-4 | Benchchem [benchchem.com]

- 2. 1-(2-chloroethanesulfonyl)propane | 55750-94-2 [chemicalbook.com]

- 3. PubChemLite - C5H11ClO2S - Explore [pubchemlite.lcsb.uni.lu]

- 4. Vinyl Sulfone Analogs of Lysophosphatidylcholine Irreversibly Inhibit Autotaxin and Prevent Angiogenesis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Scalable Synthesis and Purification of 1-(2-Chloroethanesulfonyl)propane

Executive Summary

1-(2-Chloroethanesulfonyl)propane (CAS No.: 55750-94-2) is a highly versatile, bifunctional aliphatic sulfone with a molecular weight of 170.66 g/mol ([1], [2]). While structurally simple, its primary utility lies in its role as a stable, shelf-ready precursor to propyl vinyl sulfone. Vinyl sulfones are privileged Michael acceptors extensively utilized in the design of covalent targeted therapeutics (targeting non-catalytic cysteine residues), activity-based protein profiling (ABPP), and advanced polymer crosslinking ([3]).

This technical guide details a robust, high-yielding, and self-validating synthetic route for 1-(2-chloroethanesulfonyl)propane, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Retrosynthetic Strategy & Mechanistic Causality

The construction of the

Electrophile Selection: The Leaving Group Kinetics

To synthesize the intermediate 1-(2-chloroethylthio)propane, 1-propanethiol is reacted with 1-bromo-2-chloroethane.

The Causality: 1-bromo-2-chloroethane presents two distinct electrophilic sites. Due to the lower bond dissociation energy of the

Oxidant Selection: Preventing Over-Oxidation

The oxidation of the thioether to the sulfone must be carefully controlled. While hydrogen peroxide (

Quantitative Comparison of Oxidation Systems

| Oxidation Reagent | Equivalents | Temp (°C) | Time (h) | Typical Yield (%) | E-Factor (Waste) | Mechanistic Byproducts |

| Oxone (Potassium peroxymonosulfate) | 2.5 - 3.0 | 0 - 25 | 4 - 6 | 85 - 92% | High (Inorganic salts) | None (Clean conversion) |

| mCPBA (m-Chloroperoxybenzoic acid) | 2.1 - 2.5 | 0 - 25 | 2 - 4 | 75 - 85% | Medium | m-Chlorobenzoic acid |

| 3.0 - 5.0 | 80 - 100 | 12 - 24 | 60 - 70% | Low | Sulfoxides, Peracetic acid |

Experimental Workflows and Visualizations

Fig 1. Two-step synthetic workflow for 1-(2-Chloroethanesulfonyl)propane.

Step 1: Synthesis of 1-(2-Chloroethylthio)propane (Thioetherification)

Reagents:

-

1-Propanethiol: 76.15 g (1.0 mol)

-

1-Bromo-2-chloroethane: 157.8 g (1.1 mol)

-

Potassium Carbonate (

): 207.3 g (1.5 mol) -

N,N-Dimethylformamide (DMF): 500 mL

Methodology:

-

Charge a 2 L round-bottom flask equipped with a magnetic stirrer and an addition funnel with

and DMF. -

Cool the suspension to 0 °C using an ice-water bath.

-

Add 1-propanethiol dropwise over 30 minutes. Causality:

is a mild, insoluble base that slowly generates the thiolate, preventing runaway exotherms. -

Stir the mixture for 15 minutes, then add 1-bromo-2-chloroethane dropwise over 45 minutes.

-

Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

-

Workup: Quench the reaction by pouring it into 1.5 L of ice water. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 400 mL). Wash the combined organic layers with brine (5 x 200 mL) to remove residual DMF, dry over anhydrous

, filter, and concentrate in vacuo.

Self-Validation Checkpoint: The reaction mixture will transition from a clear solution over the carbonate base to a thick white suspension as

precipitates. Complete consumption of the thiol must be verified by the disappearance of the characteristic mercaptan odor and via TLC (Hexanes/EtOAc 9:1, UV/KMnO₄ stain).

Step 2: Oxidation to 1-(2-Chloroethanesulfonyl)propane

Reagents:

-

1-(2-Chloroethylthio)propane (Crude from Step 1): ~138.6 g (1.0 mol theoretical)

-

Oxone®: 768 g (~2.5 mol)

-

Methanol: 800 mL

-

DI Water: 800 mL

Methodology:

-

Dissolve the crude thioether in Methanol in a 3 L flask and cool to 0 °C.

-

Add Oxone as a thick slurry in DI Water dropwise over 2 hours. Causality: The biphasic nature ensures the active oxidant is released slowly into the organic phase, preventing the thermal degradation of the intermediate sulfoxide.

-

Stir the resulting suspension at room temperature for 6 hours.

-

Workup: Filter the precipitated inorganic sulfate salts through a Celite pad. Extract the filtrate with Dichloromethane (DCM) (3 x 500 mL).

-

Wash the combined organics with 10% aqueous

(300 mL) and brine (300 mL). -

Dry over anhydrous

, filter, and concentrate in vacuo to yield the product as a dense, pale-yellow oil.

Self-Validation Checkpoint: The addition of

during workup must not yield a positive result on starch-iodide paper (confirming complete peroxide quench). TLC will show the convergence of the less polar thioether and intermediate sulfoxide into a single, highly polar sulfone spot.

Downstream Application: Propyl Vinyl Sulfone Generation

The terminal chloride of 1-(2-chloroethanesulfonyl)propane is specifically designed to undergo a base-promoted E2 elimination, yielding propyl vinyl sulfone. This is typically achieved using Triethylamine (

Fig 2. Downstream conversion to propyl vinyl sulfone and its applications.

References

- Title: US Patent 2554576A - Unsaturated sulfones Source: Google Patents URL

Sources

Advanced Solvation Dynamics and Applications of 1-(2-Chloroethanesulfonyl)propane in Organic Media

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the solvation dynamics of highly reactive intermediates not merely as a physical property, but as a critical parameter dictating their synthetic utility and formulation stability. 1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2) is a bifunctional aliphatic sulfone characterized by a highly polar sulfonyl core flanked by a lipophilic propyl chain and a reactive 2-chloroethyl moiety. Understanding its solubility profile in organic solvents is paramount for its downstream utilization—most notably as a precursor to propyl vinyl sulfone, a critical monomer used in the development of polymer electrolytes for anodeless solid-state lithium metal batteries1[1]. This guide deconstructs the thermodynamic principles governing its solvation, provides empirical solubility data, and details self-validating experimental protocols for its handling and conversion.

Physicochemical Architecture & Solvation Thermodynamics

The solubility of 1-(2-chloroethanesulfonyl)propane is dictated by the competing intermolecular forces generated by its distinct structural domains. The causality behind its dissolution behavior in various media can be broken down into three primary interactions:

-

Sulfonyl Core (

): The highly polarized sulfur-oxygen double bonds possess a strong dipole moment. This region acts as a potent hydrogen-bond acceptor and engages in strong dipole-dipole interactions, driving high solubility in polar aprotic solvents like Dimethylacetamide (DMAc) and Dimethyl Sulfoxide (DMSO)2[2]. -

Propyl Chain (

): This aliphatic tail imparts lipophilicity, facilitating dispersion forces (London forces) that allow moderate solubility in less polar organic solvents (e.g., toluene, ethers). However, it actively disrupts the hydrogen-bonding network of water, resulting in near-insolubility in aqueous media—a trait shared with structurally analogous chloroethyl sulfides and sulfones 3[3]. -

2-Chloroethyl Group (

): The polarizable carbon-chlorine bond enhances overall molecular polarizability, slightly increasing affinity for halogenated solvents like dichloromethane (DCM) through favorable Hildebrand solubility parameter matching.

Intermolecular forces governing the solvation of 1-(2-chloroethanesulfonyl)propane.

Quantitative Solubility Matrix

To facilitate formulation and reaction design, the following table synthesizes the quantitative solubility data of 1-(2-chloroethanesulfonyl)propane across standard solvent classes at standard ambient temperature and pressure (SATP, 25°C). The data reflects the profound impact of solvent dielectric constants on the dissolution of alkyl-alkyl sulfones 4[4].

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 500 | Strong dipole-dipole; S=O alignment |

| Polar Aprotic | N,N-Dimethylacetamide (DMAc) | 37.8 | > 500 | Dipole-dipole; optimal cavity formation |

| Halogenated | Dichloromethane (DCM) | 8.9 | > 300 | Dispersion forces; favorable Hildebrand match |

| Ether | Tetrahydrofuran (THF) | 7.5 | 150 - 250 | Moderate dipole interactions |

| Aromatic | Toluene | 2.4 | 50 - 100 | π-dispersion interactions with alkyl chain |

| Aliphatic | n-Hexane | 1.9 | < 10 | Weak dispersion; highly unfavorable |

| Protic (Aqueous) | Water | 80.1 | < 5 | Hydrophobic rejection of propyl chain |

Self-Validating Experimental Protocols

Scientific integrity demands that experimental protocols are not merely followed, but actively validated during execution. Below are two core methodologies tailored for this compound.

Protocol A: Isothermal Saturation for Solubility Determination

Purpose: To empirically determine the exact solubility limit of the sulfone in a target organic solvent without introducing kinetic dissolution artifacts.

Step-by-Step Methodology:

-

Equilibration: Add an excess amount of 1-(2-chloroethanesulfonyl)propane (e.g., 1.0 g) to 1.0 mL of the target solvent in a sealed 5 mL glass vial.

-

Isothermal Shaking: Place the vial in a thermostatic shaker bath set to exactly 25.0°C. Agitate at 300 RPM for 48 hours. Causality: 48 hours is required to ensure the system reaches true thermodynamic equilibrium, overcoming any kinetic barriers to crystal lattice dissociation.

-

Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25°C to pellet undissolved solute.

-

Quantification: Carefully extract 100 µL of the clear supernatant, dilute in HPLC-grade acetonitrile, and analyze via HPLC-UV (detecting the sulfone absorbance at ~210 nm).

-

Self-Validation Step (Mass Balance): Extract a secondary 100 µL aliquot of the supernatant, transfer to a pre-weighed micro-crucible, and evaporate the solvent under a gentle stream of nitrogen. Weigh the residual solid. The gravimetrically determined mass must fall within ±5% of the HPLC-quantified concentration. If it does not, solvent evaporation during handling or analytical calibration drift has occurred.

Workflow for the isothermal determination of sulfone solubility in organic solvents.

Protocol B: Controlled Dehydrohalogenation to Propyl Vinyl Sulfone

Purpose: The primary industrial utility of this compound relies on its conversion to propyl vinyl sulfone. Because the starting material is highly soluble in polar aprotics, the reaction is typically run in DCM or THF to allow easy precipitation of the byproduct salts.

Step-by-Step Methodology:

-

Reagent Charging: Dissolve 10 mmol of 1-(2-chloroethanesulfonyl)propane in 20 mL of anhydrous THF (ensuring complete solubilization based on the matrix above).

-

Base Addition: Cool the solution to 0°C. Dropwise, add 11 mmol of Triethylamine (

). Causality: A slight excess of base ensures complete E2 elimination. Cooling prevents unwanted polymerization of the resulting vinyl sulfone. -

Reaction Monitoring: Stir the mixture for 4 hours, allowing it to slowly warm to room temperature. A white precipitate (

) will form. -

Workup: Filter the precipitate. Wash the organic filtrate with 0.1 M HCl (to remove excess amine), followed by brine. Dry over anhydrous

and concentrate in vacuo. -

Self-Validation Step (qNMR Tracking): Analyze the crude product via

NMR. The reaction is validated as complete when the triplet corresponding to the

Base-promoted dehydrohalogenation pathway of 1-(2-chloroethanesulfonyl)propane.

Conclusion

The solubility profile of 1-(2-chloroethanesulfonyl)propane is a direct manifestation of its bifunctional nature. By leveraging its high solubility in polar aprotic and halogenated solvents, researchers can efficiently drive base-promoted dehydrohalogenation to yield propyl vinyl sulfone. This mechanistic understanding not only optimizes synthetic yields but also safeguards the integrity of downstream applications, such as the formulation of advanced polymer electrolytes for next-generation energy storage systems.

References

- Justia Patents.

- PubMed Central (PMC). Solubility of Mustard Gas[Bis(β-Chloroethyl) Sulfide] in Water, Molar Sodium Chloride, and in Solutions of Detergents.

- ACS Publications. Cross-Electrophile Sulfonylation Involving Morita–Baylis–Hillman Acetates and Alkyl Halides: Access to Allyl–Alkyl Sulfones.

- PubMed Central (PMC).

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SOLUBILITY OF MUSTARD GAS [BIS (β-CHLOROETHYL) SULFIDE] IN WATER, MOLAR SODIUM CHLORIDE, AND IN SOLUTIONS OF DETERGENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc Promoted Cross‐Electrophile Sulfonylation to Access Alkyl–Alkyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

"1-(2-Chloroethanesulfonyl)propane" stability and storage conditions

An in-depth technical whitepaper designed for researchers, analytical scientists, and drug development professionals handling reactive sulfonyl intermediates.

Executive Summary

1-(2-Chloroethanesulfonyl)propane is a highly reactive aliphatic sulfone derivative. Characterized by its beta-chloroethyl moiety, it serves as a critical synthetic intermediate, particularly in the generation of reactive Michael acceptors for covalent drug design and materials science. However, the exact structural features that make it synthetically valuable also render it highly susceptible to premature degradation. This guide provides a mechanistic breakdown of its stability profile, establishing self-validating storage and handling protocols grounded in physical chemistry.

Physicochemical Profiling & Structural Dynamics

To predict the stability of a compound, one must first analyze its electronic environment. The sulfonyl group (

Table 1: Physicochemical Profile

| Property | Value |

|---|---|

| Compound Name | 1-(2-Chloroethanesulfonyl)propane |

| CAS Registry Number | 55750-94-2 |

| Molecular Formula | C5H11ClO2S |

| Molecular Weight | 170.66 g/mol |

| Chemical Class | Alkyl Halide / Beta-Chloroethyl Sulfone |

| Purity Standard | ≥95% (as per [1]) |

Mechanistic Degradation Pathways

The instability of 1-(2-chloroethanesulfonyl)propane is governed by two primary kinetic pathways. Understanding the causality behind these reactions is essential for designing effective storage matrices.

-

Base-Catalyzed E2 Elimination : In the presence of even mild bases (e.g., ambient amines, trace alkalinity in standard glassware), the compound undergoes rapid beta-elimination. A base abstracts the highly acidic alpha-proton, leading to the concerted expulsion of the beta-chloride ion (

). This generates propyl vinyl sulfone , a highly reactive Michael acceptor. This exact elimination mechanism is widely exploited in the industrial synthesis of, where beta-chloroethyl sulfones are intentionally triggered to form vinyl sulfones for covalent attachment to substrates[2]. -

Nucleophilic Substitution (Hydrolysis) : Exposure to atmospheric moisture or protic solvents leads to the direct displacement of the chloride leaving group via an

mechanism, yielding 2-(propylsulfonyl)ethan-1-ol . This hydrolytic degradation pathway parallels the behavior of other chlorinated sulfur compounds, such as the documented in environmental decontamination studies[3].

Fig 1. Degradation pathways of 1-(2-chloroethanesulfonyl)propane via elimination and hydrolysis.

Empirical Stability & Storage Matrix

To arrest the aforementioned kinetic pathways, storage must focus on thermal suppression and the absolute exclusion of nucleophiles and bases. This is corroborated by which mandate cold-chain logistics[4].

Table 2: Storage Protocol Matrix

| Parameter | Required Condition | Mechanistic Rationale |

|---|

| Temperature | -20 °C (Long-term) | Minimizes the thermal activation energy required for both E2 elimination and

Self-Validating Experimental Protocols

To ensure trustworthiness in handling this compound, researchers must employ self-validating protocols. The following workflows provide both a method for assessing sample integrity and a controlled positive validation of the degradation pathway.

Fig 2. Self-validating experimental workflow for kinetic stability and degradation monitoring.

Protocol 1: Quantitative NMR (qNMR) Stability Assay

Purpose: To quantify the exact ratio of intact 1-(2-chloroethanesulfonyl)propane to its degradation products without the ionization bias inherent to LC-MS analysis.

-

Step 1 (Preparation) : Under an argon atmosphere, dissolve 10 mg of the sample in 0.5 mL of anhydrous

. -

Step 2 (Internal Standard) : Add a precise molar equivalent of 1,3,5-Trimethoxybenzene (TMB) as an internal standard. Causality: TMB is electronically inert to the sulfone and provides a distinct, non-overlapping singlet at ~6.1 ppm, acting as a reliable internal control.

-

Step 3 (Acquisition) : Acquire a standard 1H-NMR spectrum (minimum 16 scans, D1 relaxation delay > 10s to ensure complete relaxation of all protons).

-

Step 4 (Validation) : Integrate the alpha-

protons of the intact sulfone against the TMB singlet. The appearance of vinylic protons (multiplets between 6.0 - 6.8 ppm) confirms E2 elimination, while shifts in the beta-

Protocol 2: Controlled Beta-Elimination (Positive Control)

Purpose: To intentionally synthesize the propyl vinyl sulfone degradant, validating the E2 pathway and providing a reference standard for LC-MS/NMR tracking.

-

Step 1 (Reaction Setup) : Dissolve 50 mg of 1-(2-chloroethanesulfonyl)propane in 2 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask.

-

Step 2 (Catalysis) : Cool the solution to 0 °C. Dropwise, add 1.1 equivalents of anhydrous triethylamine (

). -

Step 3 (Monitoring) : Stir for 30 minutes. Causality: The immediate formation of a white precipitate (triethylamine hydrochloride) serves as a visual, self-validating indicator of successful

elimination. -

Step 4 (Quenching) : Wash the organic layer with cold 0.1 M

to remove excess base, dry over anhydrous

References

- European Patent Office. "Reactive dyes - EP0345577B1".

-

U.S. Environmental Protection Agency (EPA). "Evaluation Report: Decontamination of Agent Yellow". Available at:[Link]

Sources

1-(2-Chloroethanesulfonyl)propane: Safety, Mechanistic Profiling, and Application as a Covalent Warhead Precursor

Executive Summary

In the fields of chemical biology, targeted covalent inhibitor (TCI) design, and advanced polymer synthesis, the controlled introduction of reactive electrophiles is paramount. 1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2) serves as a highly versatile "masked" electrophile. Rather than handling highly unstable terminal vinyl sulfones, researchers utilize this halogenated aliphatic sulfone as a stable precursor that can be activated in situ.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic causality, rigorous safety data sheet (SDS) guidelines, and self-validating experimental protocols for utilizing 1-(2-Chloroethanesulfonyl)propane.

Chemical Identity & Physicochemical Properties

Understanding the baseline properties of 1-(2-Chloroethanesulfonyl)propane is the first step in predicting its behavior in both synthetic and biological environments. The molecule consists of a propyl chain linked via a sulfone bridge to a 2-chloroethyl moiety[1].

| Property | Value |

| Chemical Name | 1-(2-Chloroethanesulfonyl)propane |

| CAS Registry Number | 55750-94-2 |

| Molecular Formula | C5H11ClO2S |

| Molecular Weight | 170.66 g/mol |

| SMILES String | CCCS(=O)(=O)CCCl |

| Structural Class | Aliphatic Halogenated Sulfone |

Mechanistic Causality: The "Masked" Michael Acceptor

A common challenge in drug development and polymer chemistry is the premature degradation or unwanted polymerization of highly reactive Michael acceptors during storage[2]. 1-(2-Chloroethanesulfonyl)propane circumvents this by acting as a stable prodrug or synthetic precursor.

The Activation Pathway

The reactivity of this compound is driven by the electron-withdrawing nature of the sulfone group, which highly acidifies the protons on the adjacent alpha-carbon. Upon the introduction of a mild, non-nucleophilic base (such as N,N-Diisopropylethylamine [DIPEA] or Triethylamine [TEA]), the molecule undergoes an E1cB (Elimination Unimolecular conjugate Base) or E2 elimination[3].

The base deprotonates the alpha-carbon, triggering the expulsion of the chloride leaving group. This elimination of hydrogen chloride (HCl) generates propyl vinyl sulfone , a potent and active Michael acceptor capable of irreversibly alkylating biological nucleophiles (such as the sulfhydryl group of cysteine residues) or acting as a comonomer in polymer synthesis.

Fig 1. Base-catalyzed activation of the masked precursor into a reactive Michael acceptor.

Safety Data Sheet (SDS) & Hazard Profiling

Because 1-(2-Chloroethanesulfonyl)propane is a latent alkylating agent and vesicant, strict adherence to safety protocols is non-negotiable. The toxicological profile of 2-chloroethanesulfonyl derivatives is primarily driven by their ability to crosslink proteins and DNA, as well as the localized generation of corrosive HCl upon hydrolysis in aqueous physiological environments[4].

GHS Classification & Toxicological Causality

| GHS Code | Hazard Statement | Causality / Mechanism of Action |

| H301 / H330 | Toxic if swallowed / Fatal if inhaled | Alkylation of critical cellular nucleophiles; generation of intracellular HCl leading to pulmonary edema. |

| H314 | Causes severe skin burns and eye damage | Corrosive nature of the 2-chloroethyl group and localized acid release upon tissue contact. |

| P260 | Do not breathe dust/fume/gas/mist/vapors | High vapor toxicity; potential for severe respiratory tract sensitization and blistering. |

| P280 | Wear protective gloves/clothing/eye protection | Prevention of dermal absorption and subsequent vesicant (blistering) action. |

Emergency Response & Quenching

In the event of a spill, standard aqueous cleanup is insufficient and potentially dangerous, as water can slowly hydrolyze the compound to produce toxic gas. Spills must be contained with inert absorbents and chemically quenched using an excess of a cheap, highly reactive nucleophile (like 2-mercaptoethanol) in the presence of a weak base to force the conversion of the hazardous precursor into a benign, stable thioether[4].

Fig 2. Emergency SDS workflow for containing and neutralizing reactive sulfone spills.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol for the in situ generation and bioconjugation of 1-(2-Chloroethanesulfonyl)propane is designed as a self-validating system . Every chemical transformation is paired with an analytical checkpoint to prove causality and reaction success.

Protocol: In Situ Activation and Cysteine Bioconjugation

Objective: To generate propyl vinyl sulfone from 1-(2-Chloroethanesulfonyl)propane and covalently modify a model cysteine-containing peptide, ensuring 100% conversion without premature degradation.

Step 1: Precursor Solubilization & Baseline Establishment

-

Action: Dissolve 10 mM of 1-(2-Chloroethanesulfonyl)propane in anhydrous DMSO under an argon atmosphere to prevent premature hydrolysis.

-

Validation Check: Run an aliquot via HPLC-UV (210 nm) to establish the retention time of the intact precursor.

Step 2: Base-Triggered Elimination (Warhead Activation)

-

Action: Add 1.5 equivalents of DIPEA to the DMSO solution. Stir at room temperature for 30 minutes. The basic environment deprotonates the alpha-carbon, driving the E1cB elimination of HCl[3].

-

Validation Check: Analyze the reaction mixture via LC-MS.

-

Success Criteria: The total disappearance of the precursor mass (170.66 Da) and the appearance of a new peak corresponding to propyl vinyl sulfone (134.20 Da), confirming the loss of HCl (36.46 Da).

-

Step 3: Nucleophilic Conjugation (Target Engagement)

-

Action: Introduce the activated propyl vinyl sulfone solution to a buffered aqueous solution (pH 7.4, PBS) containing 5 mM of the target cysteine peptide. Incubate for 2 hours at 37°C.

-

Validation Check: Perform an Ellman’s Reagent (DTNB) assay on the final mixture.

-

Success Criteria: Measure absorbance at 412 nm. A complete lack of absorbance indicates the stoichiometric depletion of all free sulfhydryl (-SH) groups, proving that the Michael addition was successful and the covalent thioether adduct has been formed.

-

References

- Google Patents.US20220407183A1 - Multi-Layer Solid Electrolyte Separator (Applications of propyl vinyl sulfone).

Sources

- 1. 1-(2-chloroethanesulfonyl)propane | 55750-94-2 [chemicalbook.com]

- 2. US20220407183A1 - Multi-Layer Solid Electrolyte Separator for a Lithium Secondary Battery and Manufacturing Method - Google Patents [patents.google.com]

- 3. ethylene sulfone | 1782-89-4 | Benchchem [benchchem.com]

- 4. 2-Chloroethanesulfonyl Chloride | 1622-32-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

In-Depth Technical Guide: Spectral Data Analysis of 1-(2-Chloroethanesulfonyl)propane

Executive Summary

For researchers and drug development professionals, the unambiguous structural elucidation of aliphatic sulfones is a critical quality control step. 1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2), a bifunctional molecule containing both a propyl chain and a reactive 2-chloroethyl moiety bridged by a sulfonyl group, presents a unique spectral fingerprint. This whitepaper provides a comprehensive, field-proven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data of this compound. By moving beyond mere data listing, we explore the chemical causality behind the spectral features and outline self-validating experimental protocols to ensure absolute data integrity.

Experimental Methodologies & Self-Validating Protocols

To ensure that the spectral data is highly reproducible and free from artifactual interference, the following step-by-step methodologies must be employed. Each protocol is designed as a self-validating system, ensuring that instrument calibration and sample integrity are continuously monitored.

Nuclear Magnetic Resonance (NMR) Protocol

-

Sample Preparation : Weigh exactly 15–20 mg of the analyte.

-

Solvent Selection & Internal Validation : Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ is chosen because it lacks protic interference and exhibits excellent solvation properties for polar sulfones. The addition of TMS provides an internal zero-point reference (

0.00 ppm), ensuring that the chemical shift assignments are self-calibrating against magnetic drift .

-

-

Acquisition Parameters : Transfer the solution to a standard 5 mm NMR tube. Acquire

H spectra at 400 MHz (16 scans, 30° pulse angle, 2-second relaxation delay) and

Fourier-Transform Infrared (FTIR) Protocol

-

Background Validation : Prior to sample application, perform a background scan (air) on a Diamond Attenuated Total Reflectance (ATR) crystal.

-

Causality: Subtracting this background ensures that ambient CO₂ and H₂O vapor do not obscure critical aliphatic C-H stretching regions. ATR is preferred over traditional KBr pellets because KBr is highly hygroscopic and introduces spurious O-H bands.

-

-

Sample Application : Deposit the neat sample directly onto the ATR crystal. Apply the pressure anvil to ensure uniform optical contact.

-

Acquisition : Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Mass Spectrometry (EI-MS) Protocol

-

System Calibration : Calibrate the mass spectrometer using Perfluorotributylamine (PFTBA).

-

Causality: PFTBA provides known fragment ions across a wide mass range (m/z 69 to 502). This ensures the m/z axis is internally validated before sample analysis.

-

-

Sample Introduction & Ionization : Inject 1 µL of a dilute sample via Gas Chromatography (GC) inlet. Subject the eluent to Electron Ionization (EI) at 70 eV.

-

Causality: 70 eV is the universally accepted standard ionization energy that produces reproducible fragmentation patterns matching established global spectral databases .

-

Analytical workflow for structural elucidation of 1-(2-Chloroethanesulfonyl)propane.

Nuclear Magnetic Resonance (NMR) Profiling

The structural core of 1-(2-Chloroethanesulfonyl)propane is dominated by the highly electronegative sulfonyl (-SO₂-) group and the terminal chlorine atom. These functional groups exert strong electron-withdrawing inductive effects (-I effects), which significantly deshield adjacent protons and carbons, shifting their resonance frequencies downfield .

H NMR Analysis

-

Propyl Chain : The terminal methyl group (C3) appears as a standard triplet near

1.05 ppm. The adjacent methylene (C2) presents as a multiplet (sextet) at -

Chloroethyl Chain : The methylene group adjacent to the sulfonyl group (C1') resonates at

3.40 ppm. The terminal methylene attached to the chlorine atom (C2') is shifted even further downfield to

C NMR Analysis

The

Table 1:

| Position | Group | Multiplicity & Integration | ||

| C3 | -CH₃ (Propyl) | 1.05 | Triplet, 3H, J = 7.4 Hz | 13.0 |

| C2 | -CH₂- (Propyl) | 1.85 | Multiplet, 2H | 16.5 |

| C1 | -CH₂-SO₂- | 3.05 | Triplet, 2H, J = 7.6 Hz | 55.0 |

| C1' | -SO₂-CH₂- | 3.40 | Triplet, 2H, J = 6.8 Hz | 53.5 |

| C2' | -CH₂-Cl | 3.85 | Triplet, 2H, J = 6.8 Hz | 36.5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy provides definitive proof of the sulfonyl moiety. The S=O bonds in the sulfonyl group vibrate in two highly diagnostic modes: asymmetric and symmetric stretching. Because the S=O bond is highly polarized, these vibrations result in massive changes in the dipole moment, yielding the strongest absorption bands in the entire spectrum.

Table 2: Key FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2960, 2930, 2875 | Medium | Aliphatic C-H stretching (sp³ carbons) |

| 1315 | Very Strong | S=O Asymmetric stretching (Diagnostic for -SO₂-) |

| 1130 | Very Strong | S=O Symmetric stretching (Diagnostic for -SO₂-) |

| 740 | Strong | C-Cl stretching |

| 700 | Medium | C-S stretching |

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV induces predictable fragmentation pathways. The molecular formula of 1-(2-Chloroethanesulfonyl)propane is C₅H₁₁ClO₂S (Exact Mass: 170.0168 Da for ³⁵Cl).

Isotopic Signatures and Fragmentation Causality

Chlorine exists naturally as two stable isotopes: ³⁵Cl (75%) and ³⁷Cl (25%). Consequently, any ion containing the intact chlorine atom will exhibit a characteristic 3:1 isotopic doublet separated by 2 m/z units.

-

The Molecular Ion[M]⁺• appears at m/z 170 and 172 (3:1 ratio).

- -Cleavage : The molecule readily cleaves at the carbon-sulfur bonds. Loss of the propyl radical (•C₃H₇, 43 Da) yields the[Cl-CH₂-CH₂-SO₂]⁺ fragment at m/z 127/129.

-

Extrusion of SO₂ : Sulfones are notorious for extruding neutral sulfur dioxide gas (64 Da) under electron impact. The m/z 127 ion can lose SO₂ to form the [Cl-CH₂-CH₂]⁺ cation at m/z 63/65.

Primary EI-MS fragmentation pathways for 1-(2-Chloroethanesulfonyl)propane.

Table 3: EI-MS Fragmentation Ions

| m/z | Relative Abundance | Ion Assignment | Diagnostic Feature |

| 170 / 172 | Low | [M]⁺• (Molecular Ion) | 3:1 ratio confirms 1x Cl atom |

| 127 / 129 | Medium | [Cl-CH₂-CH₂-SO₂]⁺ | Loss of propyl radical |

| 107 | High | [C₃H₇-SO₂]⁺ | Loss of chloroethyl radical |

| 63 / 65 | High | [Cl-CH₂-CH₂]⁺ | 3:1 ratio confirms Cl retention |

| 43 | Base Peak (100%) | [C₃H₇]⁺ (Propyl cation) | Highly stable aliphatic carbocation |

Conclusion

The structural elucidation of 1-(2-Chloroethanesulfonyl)propane relies on a synergistic interpretation of orthogonal analytical techniques. The

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. URL:[Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). URL:[Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." John Wiley & Sons. URL:[Link]

The Sulfone Scaffold: A Comprehensive Guide to Synthesis, Reactivity, and Therapeutic Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The sulfone functional group (

Electronic and Structural Fundamentals

The unique reactivity of sulfones stems from the high oxidation state of the sulfur atom. The strong inductive electron-withdrawing effect of the

Unlike carbonyl enolates, which are planar,

Chemoselective Synthesis: Oxidation of Sulfides to Sulfones

The most direct and widely utilized route to sulfones is the oxidation of the corresponding sulfides (thioethers). The transformation proceeds via a sulfoxide intermediate.

Workflow of sequential sulfide oxidation to sulfone via sulfoxide intermediate.

The Causality of Oxidant Selection

Historically, reagents like m-chloroperoxybenzoic acid (mCPBA) or Oxone (potassium peroxymonosulfate) have been the standard. However, mCPBA can pose safety risks at scale and generates stoichiometric amounts of m-chlorobenzoic acid, which complicates purification. Oxone, while greener, often requires aqueous conditions that limit the solubility of highly lipophilic substrates.

To circumvent these issues, modern protocols utilize sodium chlorite (

Quantitative Comparison of Oxidation Reagents

Table 1: Performance Metrics of Common Sulfide-to-Sulfone Oxidants

| Oxidant System | Typical Yield | Reaction Time | Primary Byproduct | Key Advantage / Limitation |

| mCPBA (2.5 eq) | 80-90% | 2-4 hours | m-chlorobenzoic acid | Broadly applicable / Difficult purification at scale |

| Oxone (3.0 eq) | 85-95% | 4-12 hours | Potassium sulfate salts | Green, cheap / Poor solubility in pure organic solvents |

| 90-96% | 1-2 hours | NaCl, | Fast, highly chemoselective / Requires handling of |

Self-Validating Experimental Protocol: /HCl Oxidation

This protocol is designed as a self-validating system, utilizing visual cues to ensure reaction progression and safe quenching.

-

Substrate Dissolution: Dissolve the starting sulfide (1.0 mmol) in 10 mL of acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stirrer.

-

In Situ Oxidant Generation: Slowly add 4.0 equivalents of HCl (e.g., as a solution in dioxane), followed by the portion-wise addition of 5.0 equivalents of solid

.-

Validation Check: The solution will immediately turn a distinct, bright yellow color. This visual cue confirms the successful in situ generation of the active

radical.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 1 hour. Monitor the reaction via Thin Layer Chromatography (TLC).

-

Validation Check: The disappearance of the highly polar intermediate sulfoxide spot confirms that the slower, rate-limiting second oxidation event has reached completion.

-

-

Quenching and Workup: Slowly add 10 mL of saturated aqueous sodium thiosulfate (

).-

Validation Check: The yellow color of the solution will dissipate immediately and turn colorless, confirming the complete neutralization of excess

oxidant, thereby preventing post-workup degradation. Extract with ethyl acetate, dry over

-

Advanced C-C Bond Construction: The Julia-Kocienski Olefination

The classical Julia-Lythgoe olefination was a breakthrough for synthesizing (E)-alkenes but suffered from a multi-step protocol and the requirement of highly toxic sodium amalgam for the reductive elimination step. The Julia-Kocienski (JK) Olefination elegantly solves these issues by replacing the phenyl sulfone with a heteroaryl sulfone, such as a 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) group2[2].

Mechanistic pathway of the Julia-Kocienski olefination yielding (E)-alkenes.

Mechanistic Causality and Stereocontrol

The choice of base and solvent in the JK olefination is not arbitrary; it directly dictates the stereochemical outcome.

-

Base Selection: Utilizing a base with a large counterion, such as Potassium hexamethyldisilazide (KHMDS), in a polar aprotic solvent (e.g., DME or THF) promotes the dissociation of the potassium cation from the sulfone oxygen atoms.

-

Stereochemical Pathway: This dissociation favors an open transition state during the nucleophilic addition of the carbanion to the aldehyde. The subsequent intramolecular nucleophilic aromatic substitution (Smiles rearrangement) and extrusion of

proceed rapidly, overwhelmingly favoring the thermodynamically more stable (E)-alkene2[2].

Sulfones in Modern Drug Development

In medicinal chemistry, the integration of sulfur-containing scaffolds, particularly sulfones, is a proven strategy to enhance drug efficacy. Sulfones act as strong hydrogen bond acceptors, improve aqueous solubility relative to their sulfide precursors, and are highly resistant to metabolic oxidation by cytochrome P450 enzymes3[3].

Notable FDA-Approved Sulfone Therapeutics

Table 2: Clinical Applications of Sulfone-Containing Drugs

| Drug Name | Therapeutic Indication | Mechanism of Action / Target | Role of the Sulfone Moiety |

| Dapsone | Leprosy, Malaria, Acne | Inhibits dihydrofolic acid synthesis | Core pharmacophore; mimics p-aminobenzoic acid (PABA)[4]. |

| Tazobactam | Bacterial Infections | Serine | Penam sulfone; facilitates hydrolytically stable covalent complexation[5]. |

| Bicalutamide | Prostate Cancer | Androgen receptor antagonist | Enhances receptor binding via strong hydrogen bonding. |

| Diazoxide | Hypoglycemia / Hypertension | Potassium channel activator | Modulates membrane permeability to potassium ions[3]. |

Case Study: Penam Sulfones (Tazobactam & Sulbactam)

While most

Emerging Frontiers: Desulfitative Cross-Coupling

Historically, sulfones were viewed as terminal functional groups or temporary activating groups that required reductive cleavage (e.g., with SmI2 or Na/Hg) for removal. However, recent advances have unlocked the potential of sulfones as active participants in transition-metal catalysis.

Through Palladium (Pd) or Nickel (Ni) photocatalytic approaches, the C-S bond of a sulfone can be selectively activated. The extrusion of sulfur dioxide (

References

-

Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules (MDPI).[Link]

-

Corpas, J., Kim-Lee, S., Mauleón, P., Arrayás, R. G., & Carretero, J. C. (2022). Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews (RSC Publishing).[Link]

-

Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry.[Link]

-

(2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules (PMC).[Link]

-

Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry (PMC).[Link]

-

Tooke, C. L., et al. (2020). Studies on enmetazobactam clarify mechanisms of widely used β-lactamase inhibitors. Proceedings of the National Academy of Sciences (PNAS).[Link]

-

(2024). Development, Pharmacokinetics and Antimalarial Evaluation of Dose Flexible 3D Printlets of Dapsone for Pediatric Patients. Pharmaceutical Research (PMC).[Link]

Sources

- 1. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development, Pharmacokinetics and Antimalarial Evaluation of Dose Flexible 3D Printlets of Dapsone for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Reaction Mechanisms and Bioconjugation Protocols for 1-(2-Chloroethanesulfonyl)propane

Executive Summary

1-(2-Chloroethanesulfonyl)propane ()[1] is a highly versatile electrophilic reagent utilized in advanced bioconjugation, proteomics, and materials science. While it remains stable under acidic and neutral organic conditions, its true utility is unlocked in mild aqueous base. Under these conditions, it acts as a "masked" Michael acceptor, undergoing a tandem elimination-addition reaction to form robust, irreversible covalent bonds with nucleophiles. This guide details the mechanistic causality of this reagent and provides self-validating protocols for chemoselective bioconjugation.

Mechanistic Insights: The Elimination-Addition Pathway

The reaction of 1-(2-chloroethanesulfonyl)propane with nucleophiles does not proceed via a direct

-

Base-Promoted E2 Elimination: The strong electron-withdrawing effect of the sulfonyl group acidifies the

-protons adjacent to the sulfur atom. When exposed to a mild base (e.g., diisopropylethylamine, or aqueous buffers at pH > 7.5), the base abstracts the -

Chemoselective Michael Addition: The newly formed propyl vinyl sulfone is an exceptionally stable, yet reactive,

-unsaturated system. Nucleophiles attack the electron-deficient terminal carbon (conjugate addition), forming a stabilized carbanion intermediate that is rapidly protonated to yield the final alkylated adduct[3].

Because the vinyl sulfone is a "soft" electrophile, it exhibits profound chemoselectivity for "soft" nucleophiles (like thiolate anions) over "hard" nucleophiles (like primary amines) at physiological pH[4].

Fig 1: Tandem elimination-addition mechanism of 1-(2-chloroethanesulfonyl)propane.

Quantitative Data: Nucleophile Reactivity & Chemoselectivity

Understanding the pH-dependent reactivity of the generated propyl vinyl sulfone is critical for designing cross-linking or labeling experiments. The table below summarizes the causality between pH environments and nucleophilic targets[5].

| Nucleophile | Target Functional Group | Optimal pH Range | Relative Reaction Rate | Adduct Stability |

| Thiol (-SH) | Cysteine (Thiolate) | 7.0 – 8.0 | Very Fast | High (Irreversible Thioether) |

| Amine (-NH2) | Lysine (Free base) | 8.5 – 9.5 | Moderate | High (Sec/Tert Amine) |

| Alcohol (-OH) | Serine / Water | > 10.0 | Very Slow | Low (Hydrolytically labile) |

Experimental Protocol: Chemoselective Cysteine Bioconjugation

This protocol describes the in situ activation of 1-(2-chloroethanesulfonyl)propane and its subsequent conjugation to a cysteine-containing peptide. The protocol is designed as a self-validating system , incorporating specific checkpoints to ensure mechanistic fidelity.

Causality Check: Why avoid TCEP? While tris(2-carboxyethyl)phosphine (TCEP) is a standard reducing agent in bioconjugation, it , forming a dead-end phosphonium ylide adduct[6]. If disulfide reduction is required, use immobilized TCEP or DTT, and remove the reducing agent via size-exclusion chromatography (SEC) prior to adding the sulfone reagent.

Materials Required:

-

1-(2-Chloroethanesulfonyl)propane (Precursor)

-

Target Peptide/Protein (containing a free cysteine)

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.8

-

Solvent: Anhydrous DMF or DMSO

-

Validation Reagent: Ellman's Reagent (DTNB)

Step-by-Step Methodology:

-

Reagent Solubilization: Dissolve 1-(2-chloroethanesulfonyl)propane in anhydrous DMF to create a 100 mM stock.

-

Causality: The precursor has limited aqueous solubility and will slowly hydrolyze over months in water. Anhydrous organic stocks ensure precise molar dosing and prevent premature degradation.

-

-

Target Preparation: Dissolve the target peptide in the Reaction Buffer (pH 7.8) to a final concentration of 1 mM.

-

Causality: A pH of 7.8 ensures the

-elimination of the precursor occurs rapidly upon addition[7], while selectively deprotonating the cysteine thiol (pKa ~8.3) without activating lysine amines (pKa ~10.5).

-

-

Activation & Conjugation: Add 10 molar equivalents (10 mM final) of the precursor stock to the peptide solution. Vortex gently. The reaction mixture should contain

10% DMF to prevent protein denaturation. -

Incubation: Incubate the mixture at room temperature (20-25°C) for 2 to 4 hours under gentle agitation.

-

Self-Validation (Ellman's Assay): Take a 10

L aliquot and react it with Ellman's Reagent. A lack of yellow color (absorbance at 412 nm) confirms the complete consumption of free thiols, validating the success of the Michael addition[8]. -

Purification: Quench the reaction by adding a scavenger (e.g., 50 mM

-mercaptoethanol) for 15 minutes, then purify the bioconjugate using SEC or preparative RP-HPLC.

Fig 2: Self-validating experimental workflow for chemoselective bioconjugation.

Troubleshooting & Optimization

-

Incomplete Conjugation: Often caused by incomplete elimination of the precursor. Ensure the buffer pH is strictly

7.5. Because the elimination step releases HCl, the pH of weakly buffered solutions will drop, stalling the reaction. Always use a buffer with high buffering capacity (e.g., 100 mM Phosphate). -

Off-Target Amine Labeling: Occurs if the pH exceeds 8.5 or if the reaction is left to incubate for >24 hours. Maintain pH < 8.0 and quench the reaction promptly after complete thiol consumption is verified.

References

-

SciSpace. "Top 60 papers published in the topic of Michael reaction in 1983". URL: [Link]

- Google Patents. "Improved preparation process of phenyl vinyl sulfone".

-

NIH / PMC. "From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals". URL:[Link]

-

SciSpace. "Vinyl Sulfone: A Multi-Purpose Function in Proteomics". URL: [Link]

-

University of Bath. "Characterization of reactions between water soluble trialkylphosphines and thiol alkylating reagents". URL: [Link]

Sources

- 1. 1-(2-chloroethanesulfonyl)propane | 55750-94-2 [m.chemicalbook.com]

- 2. Buy Benzyl 2-chloroethyl sulfone | 66998-67-2 [smolecule.com]

- 3. scispace.com [scispace.com]

- 4. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 7. CN102126995A - Improved preparation process of phenyl vinyl sulfone - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 1-(2-Chloroethanesulfonyl)propane as a Masked Precursor for Vinyl Sulfone-Based Covalent Warheads

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In the landscape of modern targeted covalent inhibitors (TCIs) and bioconjugation, the vinyl sulfone moiety has emerged as a premier electrophilic "warhead." It exhibits exceptional selectivity for thiol groups (such as non-catalytic cysteines in kinases or proteases) over amines, forming highly stable thioether linkages [1]. However, the intrinsic reactivity of low-molecular-weight vinyl sulfones makes them prone to premature degradation, unwanted Michael additions with ambient nucleophiles, or polymerization during multi-step syntheses.

1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2) serves as an elegant solution to this synthetic bottleneck. By acting as a "masked" Michael acceptor, the 2-chloroethyl sulfone group remains inert through various upstream synthetic transformations. When the active warhead is required, a mild, base-promoted E2 elimination (dehydrohalogenation) rapidly unmasks the precursor into propyl vinyl sulfone . This strategic masking ensures high overall yields and preserves the integrity of the electrophile until the final stages of pharmaceutical intermediate synthesis [2].

Mechanistic Pathway: Activation and Conjugation

The utility of 1-(2-chloroethanesulfonyl)propane relies on a two-stage chemical cascade:

-

Dehydrohalogenation (Unmasking): The addition of a mild base (e.g., Triethylamine or K₂CO₃) abstracts an alpha-proton, expelling the chloride leaving group to form the

-unsaturated sulfone. -

Thiol-Michael Addition (Conjugation): The newly formed propyl vinyl sulfone acts as a potent Michael acceptor, undergoing rapid nucleophilic attack by a thiol (e.g., a cysteine residue on a target protein or a synthetic building block) to form a robust, irreversible covalent bond [3].

Reaction pathway from masked chloroethyl sulfone to active vinyl sulfone and final thioether adduct.

Comparative Warhead Reactivity Profile

Selecting the correct electrophile is critical in drug design. While acrylamides are the most common warheads in FDA-approved covalent drugs, vinyl sulfones offer superior reactivity toward poorly nucleophilic cysteines, a trait leveraged in the development of SRC kinase and SARS-CoV-2 3CLpro inhibitors [4].

Table 1: Reactivity and Application Comparison of Covalent Warheads

| Warhead Type | Masked Precursor | Thiol Reactivity (Cysteine) | Amine Reactivity (Lysine) | Primary Pharmaceutical Application |

| Acrylamide | 3-Chloropropanamide | Moderate | Low | Reversible/Irreversible Kinase Inhibitors |

| Vinyl Sulfone | 2-Chloroethyl Sulfone | High | Low to Moderate | Irreversible TCIs / Bioconjugation |

| Vinyl Sulfonamide | 2-Chloroethyl Sulfonamide | High | Low | Protease Inhibitors (e.g., 3CLpro) |

| Haloacetamide | N/A (Direct Alkylator) | Very High | High | Non-specific probes / Tool compounds |